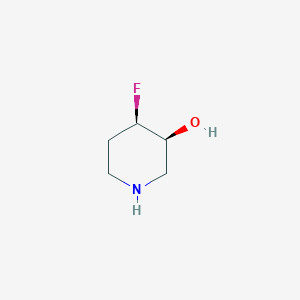![molecular formula C18H25P B8115708 5H-Benzo[b]phosphindole, 5-phenyl-](/img/structure/B8115708.png)
5H-Benzo[b]phosphindole, 5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzo[b]phosphindole, 5-phenyl- is an organic phosphorus compound that has gained attention due to its unique structural and electronic properties.
Méthodes De Préparation
The synthesis of 5H-Benzo[b]phosphindole, 5-phenyl- can be achieved through several methods. One of the earliest methods involved the thermal decomposition of pentaphenylphosphorane (Ph₅P), which was first described by Wittig in 1953 . Other methods include:
Heating in Solvent: Reacting appropriate reactants and reagents in a suitable solvent under heating conditions.
Inert Atmosphere Reactions: Conducting reactions under an inert atmosphere (e.g., nitrogen) using common organic synthesis steps such as phosphorus attack reactions and bromination reactions.
Analyse Des Réactions Chimiques
5H-Benzo[b]phosphindole, 5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-phenyl-5H-benzo[b]phosphindole 5-oxide.
Substitution: It can participate in substitution reactions, where different π-conjugated groups can be introduced to modify its electronic properties.
Addition Reactions: The compound can be involved in addition reactions, forming complex organic molecules.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various aryl bromides for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5H-Benzo[b]phosphindole, 5-phenyl- has a wide range of scientific research applications:
Organic Electronics: It is used in the design of new π-conjugated, optoelectronic materials for flexible, lightweight, and low-cost electronic devices.
Fluorescent Materials: Due to its large fluorescence oscillator strengths, derivatives of this compound are good candidates for fluorescent materials.
Mécanisme D'action
The mechanism of action of 5H-Benzo[b]phosphindole, 5-phenyl- involves its ability to participate in π-conjugation, which allows for the tuning of its electronic properties through chemical modifications . The molecular targets and pathways involved include the interaction with various π-conjugated groups, which can alter its spectral properties and enhance its functionality as a material for electronic applications .
Comparaison Avec Des Composés Similaires
5H-Benzo[b]phosphindole, 5-phenyl- can be compared with other similar compounds such as:
Dibenzophospholes: These compounds share a similar structure but may have different substituents, affecting their electronic properties.
Phosphole-based π-conjugated Compounds: These compounds also exhibit tunable electronic properties through chemical modifications.
The uniqueness of 5H-Benzo[b]phosphindole, 5-phenyl- lies in its specific structural configuration and the ability to introduce various substituents to modify its properties, making it a versatile compound for scientific research and industrial applications .
Propriétés
IUPAC Name |
5-phenyl-1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrobenzo[b]phosphindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25P/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-3,8-9,15-18H,4-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLWHCLVGDUQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3CCCCC3P2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
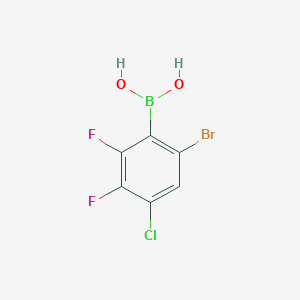
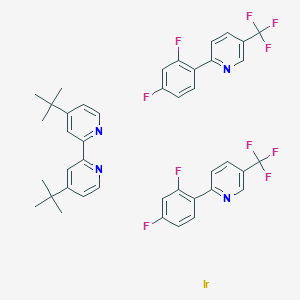
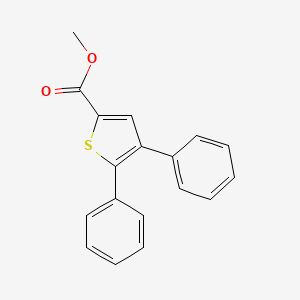
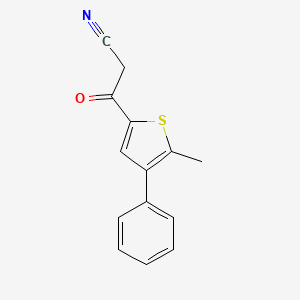
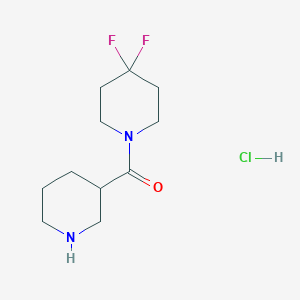
![Cis-methyl-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B8115670.png)
![(1S)-2-phenyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride](/img/structure/B8115676.png)
![[3-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B8115677.png)
![cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol](/img/structure/B8115678.png)
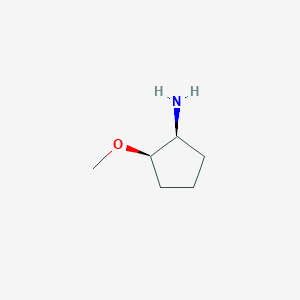

![(1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B8115702.png)
![2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetic acid](/img/structure/B8115707.png)
